2-(3,5-Dibromophenyl)succinimide
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Overview
Description
2-(3,5-Dibromophenyl)succinimide is an organic compound with the molecular formula C10H7Br2NO2. It belongs to the class of succinimides, which are cyclic imides derived from succinic acid. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)succinimide typically involves the bromination of phenylsuccinimide. One common method is the reaction of phenylsuccinimide with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of bromine sources that are easier to handle on a large scale. The choice of method depends on factors like cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromophenyl)succinimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the succinimide ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other functional groups.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted succinimides, while oxidation with potassium permanganate can produce dibromo-succinic acid derivatives .
Scientific Research Applications
2-(3,5-Dibromophenyl)succinimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromophenyl)succinimide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)succinimide
- 2-(3,5-Difluorophenyl)succinimide
- 2-(3,5-Diiodophenyl)succinimide
Uniqueness
2-(3,5-Dibromophenyl)succinimide is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
60050-35-3 |
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Molecular Formula |
C10H7Br2NO2 |
Molecular Weight |
332.98 g/mol |
IUPAC Name |
3-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-1-5(2-7(12)3-6)8-4-9(14)13-10(8)15/h1-3,8H,4H2,(H,13,14,15) |
InChI Key |
WWFRVMGIVMMUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
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